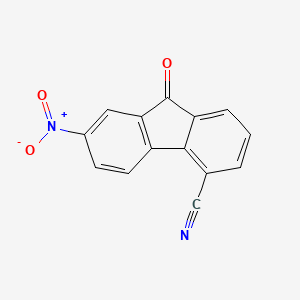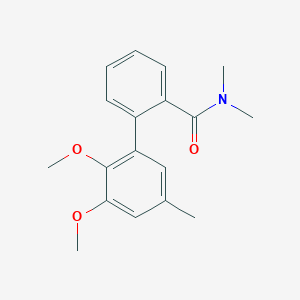![molecular formula C14H14F3N3O B5681878 N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide, commonly known as MTPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole-based compound that has been synthesized using various methods. MTPA has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
作用机制
The mechanism of action of MTPA is not fully understood. However, it is believed to act on various targets in the body such as cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. MTPA has been shown to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. This results in its anti-inflammatory, analgesic, and antipyretic effects. MTPA has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MTPA has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation, pain, and fever. MTPA has also been shown to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. MTPA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
MTPA has several advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which may be useful in various experiments. MTPA has also been shown to inhibit the growth and proliferation of cancer cells, which may be useful in cancer research. However, MTPA also has some limitations. It may have side effects, and its efficacy may vary depending on the type of experiment and the conditions used.
未来方向
There are several future directions for the study of MTPA. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, further research is needed to determine the optimal conditions for the use of MTPA in laboratory experiments. Finally, more studies are needed to determine the safety and efficacy of MTPA in humans.
Conclusion:
In conclusion, MTPA is a pyrazole-based compound that has been widely used in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. MTPA has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the study of MTPA, including its potential use in the treatment of neurological disorders and other types of cancer.
合成方法
MTPA can be synthesized using various methods. One of the most common methods is the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with N-methyl-N-phenylacetamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The product is then purified using various techniques such as recrystallization and column chromatography.
科学研究应用
MTPA has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. MTPA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. MTPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-8-12(14(15,16)17)18-20(10)9-13(21)19(2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSTUQBSUVBJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681851.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)

![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)